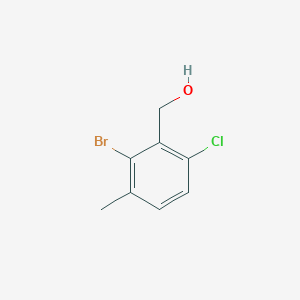

2-Bromo-6-chloro-3-methylbenzyl alcohol

Description

Contextualizing Halogenated Benzyl (B1604629) Alcohols in Modern Organic Chemistry

Halogenated benzyl alcohols are key intermediates in organic synthesis. The presence of halogen atoms provides reactive handles for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The position and nature of the halogen substituents on the aromatic ring are crucial in directing the reactivity and influencing the electronic properties of the molecule. For instance, ortho-halogenation can lead to specific intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the halogen, which can control the conformation of the molecule. rsc.org This conformational control can be a critical factor in designing molecules with specific biological activities or material properties. The development of new synthetic methods for the selective halogenation and functionalization of benzyl alcohols remains an active area of research.

Significance of Structural Motifs in 2-Bromo-6-chloro-3-methylbenzyl alcohol for Synthetic and Mechanistic Inquiries

The specific substitution pattern of this compound, with a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position, creates a unique electronic and steric environment. The two ortho-halogen substituents (bromine and chlorine) are strongly electron-withdrawing via induction, which can significantly impact the acidity of the benzylic proton and the reactivity of the alcohol group. Steric hindrance from these bulky ortho groups can also play a major role in dictating the approach of reagents and influencing the stereochemical outcome of reactions.

The methyl group at the 3-position introduces a mild electron-donating effect through hyperconjugation, which can subtly modulate the electronic properties of the aromatic ring. This intricate interplay of steric and electronic effects makes this compound an interesting substrate for mechanistic studies, particularly in reactions involving the benzylic position or the aromatic ring.

A plausible synthetic route to this compound involves the reduction of its corresponding aldehyde, 2-Bromo-6-chloro-3-methylbenzaldehyde. This transformation is a common and generally high-yielding reaction in organic synthesis, often accomplished using reducing agents like sodium borohydride. The aldehyde precursor itself can potentially be synthesized from 2-chloro-3-methyltoluene through a series of reactions involving bromination and oxidation.

Current Research Landscape and Knowledge Gaps Pertaining to Complex Benzyl Alcohol Structures

While general methods for the synthesis of substituted benzyl alcohols are well-established, the specific preparation and application of highly substituted and sterically hindered compounds like this compound are often not widely reported in the mainstream literature. Much of the available information resides in the patent literature and with commercial suppliers, indicating its primary role as a building block for more complex, often proprietary, molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCROPVYZQOHKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol and Its Analogs

Regioselective Halogenation Approaches in Benzyl (B1604629) Alcohol Synthesis

The synthesis of polysubstituted aromatic compounds like 2-Bromo-6-chloro-3-methylbenzyl alcohol hinges on the precise control of substituent placement on the benzene (B151609) ring, a concept known as regioselectivity. The starting material, 3-methylbenzyl alcohol, possesses a methyl group and a hydroxymethyl group, which direct incoming electrophiles to specific positions. Achieving the desired 2-bromo-6-chloro substitution pattern requires strategic halogenation steps that overcome the inherent directing effects of the existing groups.

One plausible synthetic pathway involves the halogenation of a precursor like 3-methylbenzyl alcohol nih.gov. However, direct halogenation often leads to a mixture of products. Advanced methodologies are employed to enhance selectivity. For instance, the use of solid supports and catalysts, such as zeolites, has been shown to significantly heighten selectivity in aromatic chlorinations acs.org. Zeolite catalysts can promote para-selective chlorination, which could be exploited in a multi-step synthesis acs.org. Another approach involves the use of oxone-halide mixtures, which provide an environmentally benign method for regioselective halogenation by controlling the generation of the active halogenating species researchgate.net.

A common route to achieve specific substitution patterns is through the Sandmeyer reaction, starting from a corresponding aniline (B41778) derivative. The synthesis of the analog 3-Bromo-2-methylbenzyl alcohol, for example, begins with 3-amino-2-methylbenzyl alcohol. This precursor is treated with sodium nitrate (B79036) and hydrobromic acid to form a diazonium salt, which is then reacted with copper(I) bromide to introduce the bromine atom at the desired position prepchem.com. A similar strategy could be envisioned for this compound, starting from a suitably substituted amino-benzyl alcohol.

Stereochemical Control in the Formation of this compound Derivatives

While this compound itself is not chiral, its derivatives, particularly those with further substitution at the benzylic carbon, can contain stereocenters. The control of stereochemistry is a critical aspect of modern organic synthesis, especially in the preparation of bioactive molecules and pharmaceuticals nih.gov.

Several advanced methods have been developed for the stereoselective synthesis of chiral benzylic alcohols. A Pd/Cu co-catalyzed asymmetric benzylic substitution has been reported for the stereodivergent synthesis of benzylic alcohol derivatives, allowing for the creation of all four possible stereoisomers from a common precursor by simply changing the ligand configuration researchgate.net. Density functional theory (DFT) calculations have shown that the stereochemical outcome is determined by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate researchgate.net.

For halogenation reactions specifically, a method for the direct, fully stereoretentive bromination of β-aryl alcohols has been developed using N-bromosuccinimide (NBS) and a thiourea (B124793) additive under mild conditions nih.gov. This process proceeds through a radical 1,2-aryl migration, providing a novel pathway to chiral alkyl halides from readily available chiral alcohols nih.gov. The stereospecific SN2 displacement of activated alcohols (like mesylates) with halide ions is another widely used technique to install halogen-bearing stereocenters with high fidelity and inversion of configuration nih.govacs.org.

Biocatalysis offers a powerful tool for stereochemical control. For example, the anticancer drug intermediate (S)-2-chloro-1-(3-chlorophenyl)ethanol was synthesized via the stereoselective reduction of the corresponding ketone nih.gov. A ketoreductase enzyme from Hansenula polymorpha, cloned and expressed in E. coli, was used to achieve the desired (S)-alcohol with 100% enantiomeric excess (e.e.) nih.gov. Such enzymatic methods could be applied to produce chiral analogs of this compound.

Table 1: Comparison of Stereoselective Synthesis Methods for Halogenated Benzyl Alcohol Derivatives

Novel Catalyst Systems for the Synthesis of Halogenated Benzylic Alcohols

The development of novel catalysts is crucial for improving the efficiency, selectivity, and sustainability of chemical syntheses. For halogenated benzylic alcohols, recent innovations in catalysis have focused on using earth-abundant metals, enhancing catalyst stability, and enabling new reaction pathways.

Iron-based catalysts are gaining attention as an inexpensive and low-toxicity alternative to precious metal catalysts. For instance, iron(III) chloride has been used to catalyze the etherification of benzylic alcohols, demonstrating the potential of iron in transformations of this class of compounds under greener conditions acs.org. For chlorination reactions, a highly chemoselective and rapid method uses 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) under neutral conditions organic-chemistry.org. This system is notable for its high yields and compatibility with sensitive functional groups organic-chemistry.org.

More advanced catalyst design involves creating specific structural features to enhance reactivity. A novel class of "Gemini" atom catalysts (GACs) featuring two copper ion cores held in a polymeric carbon nitride support has been developed sciencedaily.com. This unique structure allows the two metal centers to work cooperatively, leading to more efficient and selective cross-coupling reactions with a carbon footprint 10 times lower than conventional catalysts sciencedaily.com. Heterogeneous catalysts, such as pyrazinium chlorochromate functionalized on carbonitride nanosheets, have also been designed for the efficient in-situ oxidation of benzyl alcohols to aldehydes, a key step in many synthetic routes nih.gov.

Table 2: Overview of Novel Catalyst Systems

Green Chemistry Principles in the Production of this compound

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of complex molecules. In the context of producing halogenated benzyl alcohols, this involves developing more sustainable routes that minimize waste, avoid toxic reagents, and use environmentally benign solvents and catalysts.

A significant green approach is the use of water as a reaction medium. The direct halogenation of tertiary benzyl alcohols to vicinal halohydrins using N-halosuccinimides has been successfully demonstrated in aqueous media, with efficiency improved by surfactants mdpi.com. This reduces reliance on volatile organic solvents. Another strategy is to redesign synthetic pathways to be "halogen-free" in intermediate steps. An unprecedented palladium-catalyzed carbonylation of benzyl acetates has been developed that avoids the use of halogen or base additives and operates at ambient carbon monoxide pressure rsc.org. The benzyl acetate (B1210297) substrates themselves can be synthesized by treating benzyl alcohol with isopropenyl acetate, a non-toxic reagent that produces only acetone (B3395972) as a byproduct rsc.org.

The choice of catalyst is also central to green chemistry. The use of abundant and non-toxic metals like iron is a key trend acs.org. Furthermore, the development of heterogeneous and recyclable catalysts, such as the magnetic solid base catalysts, simplifies product separation and reduces waste, contributing to a more sustainable process mdpi.com. Photocatalysis, which uses visible light as a renewable energy source, also offers a green alternative for driving chemical transformations, such as C-O bond cleavage, under mild conditions acs.org. These approaches collectively represent a shift towards more environmentally responsible methods for the synthesis of this compound and its analogs.

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2091935-14-5 | C₈H₈BrClO |

| 3-Methylbenzyl alcohol | 587-03-1 | C₈H₁₀O |

| 3-Bromo-2-methylbenzyl alcohol | 60574-88-1 | C₈H₉BrO |

| 3-Amino-2-methylbenzyl alcohol | 86188-75-6 | C₈H₁₁NO |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 108-77-0 | C₃Cl₃N₃ |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | C₂H₆OS |

| Isopropenyl acetate | 108-22-5 | C₅H₈O₂ |

Advanced Reaction Mechanisms and Pathways Involving 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The position of substitution on the ring of 2-Bromo-6-chloro-3-methylbenzyl alcohol is determined by the cumulative directing effects of the bromo, chloro, and methyl substituents.

Directing Effects of Substituents:

-CH₃ (Methyl): The methyl group is an activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It is an ortho, para-director. libretexts.orglibretexts.org

-Cl (Chloro) and -Br (Bromo): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because they can donate a lone pair of electrons via a resonance effect (+M), which stabilizes the carbocation intermediate when attack occurs at the ortho or para positions. libretexts.orglumenlearning.com

Positional Reactivity: In this compound, the available positions for substitution are C4 and C5.

Position C4 (para to -Cl, meta to -Br, ortho to -CH₃): This position is activated by the ortho-directing methyl group and the para-directing chloro group.

Position C5 (meta to -Cl, ortho to -Br, meta to -CH₃): This position is activated by the ortho-directing bromo group.

The directing effects of the substituents create a competitive scenario. The methyl group is an activator, while the halogens are deactivators, meaning the ring is less reactive than toluene (B28343) but more reactive than benzene (B151609) substituted with only two halogens. lumenlearning.com The strongest activating group typically directs the position of substitution. reddit.com In this case, the activating methyl group strongly favors substitution at its ortho position (C4). The ortho-directing effects of the halogens also contribute, with the chloro group directing to C4. Therefore, electrophilic attack is most likely to occur at the C4 position.

Interactive Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -Br | C2 | Inductive: Withdrawing (-I); Resonance: Donating (+M) | Deactivating | Ortho, Para |

| -Cl | C6 | Inductive: Withdrawing (-I); Resonance: Donating (+M) | Deactivating | Ortho, Para |

| -CH₃ | C3 | Inductive: Donating (+I); Hyperconjugation | Activating | Ortho, Para |

| -CH₂OH | C1 | Weakly deactivating | Deactivating | Ortho, Para |

Oxidation and Reduction Potentials of the Alcohol Functionality and Halogens

The chemical structure of this compound offers multiple sites for oxidation and reduction reactions.

Oxidation: The primary alcohol functionality (-CH₂OH) is the most readily oxidizable group.

Oxidation to Aldehyde: Using mild oxidizing agents, the benzyl (B1604629) alcohol can be selectively oxidized to form 2-Bromo-6-chloro-3-methylbenzaldehyde. Reagents like copper(I) iodide/TEMPO systems can achieve this transformation under mild conditions. nih.gov Electrochemical oxidation also provides a pathway to the aldehyde, sometimes with high selectivity and yield. abechem.commdpi.comnih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol past the aldehyde stage to the corresponding carboxylic acid, 2-Bromo-6-chloro-3-methylbenzoic acid. youtube.com

Reduction:

Reduction of Halogens (Dehalogenation): The carbon-halogen bonds can be reduced, replacing the halogen with a hydrogen atom. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C) under certain conditions or with reducing agents like hydriodic acid. uni-regensburg.de The C-Br bond is generally weaker and more easily reduced than the C-Cl bond.

Reduction of the Benzylic Alcohol: The benzylic alcohol can be reduced to a methyl group (deoxygenation), yielding 2-Bromo-6-chloro-3-methyltoluene. This is a more challenging transformation that often requires harsh conditions, for instance, using hydriodic acid with red phosphorus. uni-regensburg.de

Interactive Table: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Alcohol to Aldehyde | Pyridinium (B92312) chlorochromate (PCC); Cu(I)/TEMPO; Electrochemical Oxidation | 2-Bromo-6-chloro-3-methylbenzaldehyde | Partial Oxidation |

| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄); Chromic acid (H₂CrO₄) | 2-Bromo-6-chloro-3-methylbenzoic acid | Full Oxidation |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C); Hydriodic Acid (HI) | 6-chloro-3-methylbenzyl alcohol or 3-methylbenzyl alcohol | Reduction |

| Reductive Deoxygenation | Hydriodic Acid (HI) / Red Phosphorus (P) | 2-Bromo-6-chloro-3-methyltoluene | Reduction |

Rearrangement Reactions and Conformational Dynamics of this compound

The three-dimensional structure and flexibility of this compound are governed by rotations around the C(ipso)-C(α) and C(α)-O bonds. The presence of bulky ortho-substituents significantly influences its conformational preferences.

Conformational Dynamics: For substituted benzyl alcohols, several conformations are possible, arising from the rotation of the hydroxymethyl group relative to the plane of the benzene ring. missouri.edu Studies on ortho-halogenated benzyl alcohols reveal that intramolecular interactions play a crucial role in determining the most stable conformers. rsc.orgrsc.orgrsc.org

Intramolecular Hydrogen Bonding: A key stabilizing interaction can be an intramolecular hydrogen bond between the hydroxyl proton and the lone pairs of the ortho-chloro substituent (OH···Cl). This interaction favors a gauche conformation where the hydroxyl group is oriented towards the halogen. rsc.orgrsc.org

Steric Repulsion: The bulky bromo and chloro groups at the C2 and C6 positions create steric strain, which disfavors conformations where the -CH₂OH group is eclipsed with these substituents.

Stable Conformations: For ortho-halogenated benzyl alcohols, low-energy chiral conformations are often observed. rsc.orgrsc.org One conformation typically features an OH···X (where X is the halogen) contact, while another chiral conformer without this contact may also exist. An achiral, planar conformation is often higher in energy. rsc.orgrsc.org The precise dihedral angles and relative energies of these conformers for this compound would require specific computational or spectroscopic analysis.

Rearrangement Reactions: Significant molecular rearrangements are not common for this compound under typical conditions. However, under conditions that generate a benzylic carbocation (e.g., SN1 reaction conditions), the possibility of a hydride or alkyl shift exists, although it is generally unlikely for primary benzylic cations unless a significantly more stable cation can be formed. Given the substitution pattern, a 1,2-hydride shift is not possible, and a methyl shift from the adjacent position is electronically unfavorable. Therefore, Wagner-Meerwein type rearrangements are not anticipated for this specific molecule.

Interactive Table: Key Conformational Factors

| Factor | Description | Influence on this compound |

|---|---|---|

| Torsional Angles | Rotation around the C(ring)-C(benzyl) and C(benzyl)-O bonds defines the overall conformation. researchgate.net | Leads to various staggered and eclipsed forms, with staggered being lower in energy. |

| Intramolecular H-Bonding | The hydroxyl proton can form a weak hydrogen bond with the ortho-chloro substituent (OH···Cl). rsc.orgrsc.org | Stabilizes specific chiral conformations, making them energetically favorable. |

| Steric Hindrance | Repulsive forces between the -CH₂OH group and the bulky ortho-substituents (-Br and -Cl). | Disfavors planar or eclipsed conformations, influencing the rotational barrier. |

Exploration of Radical Pathways in this compound Chemistry

The benzylic position of this compound is susceptible to reactions involving radical intermediates due to the relative stability of the resulting benzylic radical.

Formation and Stability of the Benzylic Radical: Homolytic cleavage of the C-H bond at the benzylic carbon results in the formation of a benzylic radical. This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized over the adjacent aromatic π-system. The bond dissociation energy (BDE) of a benzylic C-H bond is considerably lower than that of typical alkyl C-H bonds, making this position a preferential site for radical abstraction. masterorganicchemistry.com

Radical Reactions:

Benzylic Halogenation: While the starting material is already halogenated on the ring, the benzylic position can undergo further halogenation via a free-radical mechanism. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would selectively introduce a bromine atom at the benzylic carbon, forming 1-bromo-1-(2-bromo-6-chloro-3-methylphenyl)methanol. masterorganicchemistry.com

Oxidation via Radical Pathways: Some oxidation reactions of benzyl alcohols are proposed to proceed through radical mechanisms. For instance, certain catalytic systems can facilitate hydride transfer via a radical pathway, minimizing over-oxidation.

Radical Condensation: Under strongly basic conditions, a radical anion of the benzyl alcohol can be formed as a key intermediate. This radical anion can then couple with other species, such as the enolate of an amide, to form new carbon-carbon bonds. nih.gov However, such reactions with halogenated benzyl alcohols can be complicated by competing dehalogenation reactions. nih.gov

Theoretical and Computational Investigations of 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 2-bromo-6-chloro-3-methylbenzyl alcohol, these calculations would elucidate the influence of its distinct substituents on the benzene (B151609) ring and the benzylic alcohol moiety.

The bromine and chlorine atoms at the ortho positions are expected to exert significant electron-withdrawing effects through induction, while also contributing to electron donation via resonance. The methyl group at the meta position is a weak electron-donating group. These competing electronic effects create a unique charge distribution across the aromatic ring, which can be quantified using methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and spatial distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the presence of the electronegative halogens would likely lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions. Conversely, the electron-donating methyl group and the hydroxyl group would influence the HOMO, affecting electrophilic aromatic substitution reactions.

Detailed Research Findings (Hypothetical)

A hypothetical quantum chemical study on this compound might yield the following data, illustrating the electronic properties:

| Parameter | Calculated Value (Hypothetical) | Implication |

| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.8 eV | Suggests regions susceptible to electrophilic attack, likely influenced by the methyl and hydroxyl groups. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack, influenced by the bromo and chloro substituents. |

| Mulliken Charge on C-Br | +0.05 | Shows the carbon atom is slightly electron-deficient due to the bromine's inductive effect. |

| Mulliken Charge on C-Cl | +0.06 | Indicates a similar electron-withdrawing effect from the chlorine atom. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The rotation around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-O bond of the alcohol allows for multiple conformers.

Studies on ortho-halogenated benzyl alcohols have shown that intramolecular hydrogen bonding between the hydroxyl proton and the ortho-halogen can significantly influence the preferred conformation. rsc.orgrsc.org In the case of this compound, two such interactions are possible, one with the bromine and one with the chlorine. The relative strengths of these O-H···Br and O-H···Cl hydrogen bonds would be a key determinant of the most stable conformer.

MD simulations can also model intermolecular interactions, such as hydrogen bonding between molecules of the alcohol, which would be crucial in understanding its properties in the liquid or solid state. These simulations can predict bulk properties like density and viscosity.

Conformational Energy Profile (Hypothetical)

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Interaction |

| A | ~60° | 0.0 | Intramolecular O-H···Cl hydrogen bond |

| B | ~-60° | 0.5 | Intramolecular O-H···Br hydrogen bond |

| C | ~180° | 2.1 | No significant intramolecular hydrogen bond |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis of substituted benzyl alcohols.

Density Functional Theory (DFT) Studies on Reaction Transition States and Regioselectivity

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, including the structures of transition states and the regioselectivity of reactions. For this compound, DFT could be applied to study various transformations, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its participation in substitution reactions.

For example, in an oxidation reaction, DFT calculations could model the interaction of the alcohol with an oxidizing agent, identifying the lowest energy pathway for the reaction to proceed. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Such studies can explain why a particular reagent or set of conditions leads to a specific product.

The substitution pattern on the aromatic ring would heavily influence the regioselectivity of any further aromatic substitution reactions. DFT calculations of the transition states for substitution at the different available positions on the ring would predict the most likely product.

Reaction Energetics for Oxidation (Hypothetical)

| Reaction Step | Species | Calculated Activation Energy (kcal/mol) |

| Alcohol to Aldehyde | Transition State 1 | 15.2 |

| Aldehyde to Carboxylic Acid | Transition State 2 | 22.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, can be used to predict the spectroscopic signatures of a molecule with a high degree of accuracy. This is invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, one could calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the bromo, chloro, and methyl substituents. Comparing the calculated spectrum with an experimental one can aid in the definitive assignment of all signals.

Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. The positions and intensities of the absorption bands corresponding to the O-H stretch, C-H stretches, and the various C-C and C-X (X=Br, Cl) vibrations can be predicted.

Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm, O-H) | 3.5 | 3.4 |

| ¹³C NMR (δ, ppm, C-OH) | 65.2 | 64.9 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3445 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Characterization Methodologies for 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-6-chloro-3-methylbenzyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the benzene (B151609) ring.

Structural Elucidation:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The splitting patterns of the aromatic protons are crucial for confirming the 1,2,3,6-tetrasubstituted arrangement on the benzene ring. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule, including the six aromatic carbons (four substituted, two with hydrogen), the methylene carbon, and the methyl carbon. The chemical shifts are highly sensitive to the electronic effects of the bromo, chloro, and hydroxyl substituents.

Isotopic Labeling Studies: Isotopically labeled substrates are valuable for investigating reaction mechanisms and enzyme stereospecificity. nih.gov Following methodologies used for benzyl (B1604629) alcohol, this compound could be synthesized with specific isotopic labels (e.g., Deuterium (B1214612), ¹³C, or ¹⁴C). nih.govnih.gov For instance, a chemoenzymatic synthesis coupling formate (B1220265) dehydrogenase and alcohol dehydrogenase could be adapted to introduce deuterium at the methylene position, creating a chiral center. nih.gov Subsequent NMR analysis of the labeled compound would allow for the precise tracking of the isotope in chemical or enzymatic transformations, aiding in mechanistic studies and the measurement of kinetic isotope effects. nih.govnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.6 | 125 - 135 | Doublet, Doublet |

| Methylene CH₂ | ~4.7 | ~62 | Singlet |

| Hydroxyl OH | Variable | N/A | Singlet (broad) |

| Methyl CH₃ | ~2.4 | ~20 | Singlet |

| Aromatic C-Br | N/A | ~120 | Singlet |

| Aromatic C-Cl | N/A | ~135 | Singlet |

| Aromatic C-CH₃ | N/A | ~138 | Singlet |

| Aromatic C-CH₂OH | N/A | ~140 | Singlet |

Advanced Mass Spectrometry Techniques (e.g., Tandem MS, Ion Mobility MS) for Structural Elucidation of Derivatives

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the structure of this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS): While standard MS can confirm the molecular weight, tandem mass spectrometry provides structural information through controlled fragmentation of a selected precursor ion. nih.gov For this compound, the molecular ion would be isolated and fragmented to produce a characteristic pattern. Key fragmentation pathways for benzyl alcohols often include the loss of water, the hydroxyl group, or the entire hydroxymethyl group, as well as cleavage of the benzyl C-C bond to form the stable tropylium (B1234903) ion (m/z 91) or its substituted analogues. researchgate.netnih.gov Studying the fragmentation of derivatives can also be highly informative. For instance, derivatizing the alcohol with a reagent like perfluorooctanoyl chloride creates a high-molecular-mass product with a distinct molecular ion and fragmentation pattern, facilitating positive identification. nih.gov

Ion Mobility Mass Spectrometry (IMS-MS): IMS-MS separates ions based on their size, shape, and charge in addition to their mass-to-charge ratio. wikipedia.org This technique is particularly powerful for separating isomeric derivatives that may be indistinguishable by MS alone. nih.gov For derivatives of this compound, IMS-MS could differentiate between structural isomers by their unique collision cross-section (CCS) values. nih.govacs.org This capability is crucial in metabolism studies where, for example, hydroxylated metabolites must be distinguished. nih.gov The combination of liquid chromatography with IMS-MS (LC-IMS-MS) provides an exceptionally powerful tool for separating and identifying complex mixtures of related compounds. acs.orgcopernicus.org

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z (for ³⁵Cl, ⁷⁹Br) | Formula of Fragment |

| Molecular Ion [M]⁺ | 234 | C₈H₈BrClO |

| Loss of H₂O [M-H₂O]⁺ | 216 | C₈H₆BrCl |

| Loss of OH [M-OH]⁺ | 217 | C₈H₇BrCl |

| Loss of CH₂OH [M-CH₂OH]⁺ | 203 | C₇H₅BrCl |

| Substituted Tropylium Ion | 203 | C₇H₅BrCl |

Note: Isotopic patterns for Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) would be observed for all bromine- and chlorine-containing fragments.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Enantiopure Derivatives

While this compound is itself achiral, its derivatives can be chiral, necessitating chiroptical techniques for stereochemical assignment.

Conformational Chirality: Research on ortho-halogenated benzyl alcohols has shown they can exist in two distinct, low-energy chiral conformations (atropisomers) due to restricted rotation around the C(aryl)-C(alkyl) bond. rsc.org One conformer features an intramolecular hydrogen bond between the hydroxyl proton and the halogen (OH–X), while the other does not. rsc.org These transiently chiral species can be studied using techniques like Vibrational Circular Dichroism (VCD).

Derivative Chirality: The absolute configuration of enantiopure derivatives can be determined using Electronic Circular Dichroism (ECD) and VCD. If this compound is reacted with a chiral molecule (e.g., esterification with a chiral carboxylic acid), the resulting diastereomers could be separated. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light by chromophores near a stereocenter, can then be compared with computationally predicted spectra to assign the absolute configuration. beilstein-journals.org Similarly, VCD, the vibrational analogue of ECD, is a powerful tool for determining the stereochemistry of chiral molecules in solution. rsc.org The VCD signal of the O-H stretching mode is particularly sensitive to the supramolecular environment and hydrogen-bonding networks, providing detailed structural information. rsc.org

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a single crystal of this compound or one of its co-crystals would provide a wealth of structural information.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure and revealing any distortions induced by steric hindrance between the bulky ortho substituents (bromo and chloro groups).

Conformation: Determining the preferred dihedral angle of the -CH₂OH group relative to the aromatic ring in the solid state.

Intermolecular Interactions: Revealing the nature of the crystal packing, which is primarily dictated by hydrogen bonding involving the hydroxyl group. samiraschem.com The analysis would show whether the molecules form chains, dimers, or more complex networks. researchgate.net Other interactions, such as halogen bonding (C-Br···O or C-Cl···O) and π-π stacking, could also be identified and characterized.

While a crystal structure for this specific compound is not publicly available, data for benzyl alcohol itself confirms its structure and participation in hydrogen bonding in the solid state. nih.gov

Raman and Infrared Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, offering significant insight into its functional groups and intermolecular interactions, particularly hydrogen bonding. acs.org

Hydrogen Bonding Studies: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. quora.com In a dilute, non-polar solvent, a sharp band corresponding to the "free" O-H stretch is observed. In the condensed phase or at higher concentrations, this band becomes significantly broad and shifts to a lower frequency due to intermolecular hydrogen bonding. quora.comresearchgate.net The extent of this broadening and shifting provides information about the strength and nature of the hydrogen-bonding network. rsc.org In this compound, intramolecular hydrogen bonding between the -OH group and the ortho-chloro substituent is also possible and can be distinguished from intermolecular bonding. rsc.orgresearchgate.net

Vibrational Mode Analysis: The combination of IR and Raman spectroscopy is complementary and allows for a more complete analysis of the molecule's vibrational modes. researchgate.netgoettingen-research-online.de The spectra can be divided into several key regions:

O-H and C-H Stretching Region (2800-3700 cm⁻¹): Contains the aforementioned O-H stretch and the aromatic and aliphatic C-H stretching vibrations.

Fingerprint Region (400-1600 cm⁻¹): This complex region contains a wealth of structural information, including C=C stretching vibrations of the aromatic ring, C-O stretching, C-H bending modes, and the characteristic stretching vibrations of the C-Cl and C-Br bonds. caltech.edu The specific pattern of peaks in this region is unique to the molecule. caltech.edu

Modern computational methods, such as local vibrational mode theory, can be used to decompose the complex normal modes into contributions from individual internal coordinates, providing a more detailed understanding of chemical bonding. smu.edu

Interactive Table 3: Characteristic IR/Raman Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad (IR) |

| O-H Stretch (free) | 3600 - 3650 | Sharp (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium (IR & Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (IR & Raman) |

| C-O Stretch | 1000 - 1260 | Strong (IR) |

| C-Cl Stretch | 600 - 800 | Medium-Strong (IR) |

| C-Br Stretch | 500 - 600 | Medium-Strong (IR) |

Chemical Transformations and Derivatization Strategies for 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol

Esterification and Etherification Reactions of the Hydroxyl Group

The primary alcohol functionality of 2-bromo-6-chloro-3-methylbenzyl alcohol is readily derivatized through esterification and etherification, converting the hydroxyl group into a variety of other functional groups, which can alter the molecule's physical properties and subsequent reactivity.

Esterification: Standard esterification procedures can be applied to convert the benzyl (B1604629) alcohol into its corresponding esters. These reactions typically involve reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route to the ester, while reactions with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, proceed under milder conditions. These esterification reactions are common for protecting the hydroxyl group or for synthesizing target molecules with specific ester moieties. acs.org

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. More contemporary methods utilize metal catalysis. For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct, dehydrative etherification of benzylic alcohols. nih.govacs.org This method can be used for the synthesis of both symmetrical ethers (from the self-condensation of two alcohol molecules) and unsymmetrical ethers (by reacting with a different primary alcohol). nih.govacs.org The reaction proceeds via the formation of a benzylic carbocation intermediate. nih.govacs.org

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Reflux | Benzyl ester |

| Acid Chloride/Anhydride | Base (e.g., Pyridine), Room Temp. | Benzyl ester | |

| Symmetrical Etherification | Self-condensation | Fe(OTf)₃, NH₄Cl, DCM, 0°C to RT nih.govacs.org | Dibenzyl ether |

| Unsymmetrical Etherification | Primary Alcohol | Fe(OTf)₃, NH₄Cl, DCM, 45°C acs.org | Benzyl alkyl ether |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Anhydrous solvent | Benzyl alkyl ether |

Cross-Coupling Reactions at Halogenated Aromatic Sites (e.g., Suzuki, Heck, Sonogashira)

The presence of both bromine and chlorine atoms on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the bromine-bearing position.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, proving vital for synthesizing conjugated and rigid molecular structures. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a substrate like this compound, the Sonogashira coupling would selectively occur at the C-Br bond to yield a 2-(alkynyl)-6-chloro-3-methylbenzyl alcohol. Modern protocols have been developed that are effective at room temperature and can tolerate a wide range of functional groups, including unprotected hydroxyls. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the vinylation of aryl halides. beilstein-journals.org It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. beilstein-journals.org Applying this to this compound would result in the formation of a 2-alkenyl-6-chloro-3-methylbenzyl alcohol, with the reaction again proceeding selectively at the more reactive C-Br bond. This method is crucial for synthesizing stilbene (B7821643) derivatives and other vinyl-aromatic compounds.

Suzuki Coupling: The Suzuki coupling reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a broad array of functional groups. Reacting this compound with an aryl or vinyl boronic acid under Suzuki conditions (a palladium catalyst and a base) would selectively form a biaryl or vinyl-aryl compound at the C-Br position.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt, Amine base organic-chemistry.orgsoton.ac.uk | 2-(Alkynyl)-6-chloro-3-methylbenzyl alcohol |

| Heck | Alkene (CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) beilstein-journals.org | 2-(Alkenyl)-6-chloro-3-methylbenzyl alcohol |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(Aryl/Vinyl)-6-chloro-3-methylbenzyl alcohol |

Transformation of the Alcohol to Other Functional Groups (e.g., Aldehydes, Acids, Amines)

The primary alcohol group can be converted into a range of other important functional groups, significantly expanding the synthetic pathways available from this compound.

Oxidation to Aldehydes and Carboxylic Acids: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage, yielding 2-bromo-6-chloro-3-methylbenzaldehyde. libretexts.org The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead to the over-oxidation of the intermediate aldehyde to form 2-bromo-6-chloro-3-methylbenzoic acid.

Conversion to Amines: The transformation of the benzyl alcohol to a benzylamine (B48309) can be accomplished through a two-step process. First, the alcohol is converted to a better leaving group, such as a benzyl halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., tosyl chloride). The resulting intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding benzylamine. Alternatively, specialized reactions like the Mannich reaction on related precursors can introduce aminomethyl groups. researchgate.net

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) libretexts.org | 2-Bromo-6-chloro-3-methylbenzaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 2-Bromo-6-chloro-3-methylbenzoic acid |

| Conversion to Amine (via Halide) | 1. SOCl₂ or PBr₃2. NH₃, RNH₂, or R₂NH | 2-Bromo-6-chloro-3-methylbenzylamine |

Cyclization Reactions Involving this compound as a Precursor

The specific substitution pattern of this compound, particularly the presence of substituents ortho to the benzyl group, can facilitate intramolecular cyclization reactions. Acid-catalyzed reactions of sterically hindered benzyl alcohols are known to yield cyclized products like indanes. researchgate.net For this compound, treatment with a strong acid could potentially lead to an intramolecular Friedel-Crafts-type alkylation, where the benzylic carbocation formed from the alcohol reacts with the aromatic ring. However, the electron-withdrawing nature of the halogens might disfavor this pathway.

A more plausible cyclization route involves prior modification. For instance, after a Sonogashira coupling with an appropriate alkyne, the resulting molecule could undergo an intramolecular cyclization. A well-documented example is the synthesis of indole (B1671886) from 2-bromoanilines via Sonogashira coupling followed by cyclization. nih.gov Similarly, a Heck reaction could introduce a vinyl group that could participate in subsequent ring-closing metathesis or other cyclization strategies. These multi-step sequences, where this compound serves as the initial scaffold, open pathways to complex heterocyclic and polycyclic structures.

Role of 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Halogenated benzyl (B1604629) alcohols, such as 2-Bromo-6-chloro-3-methylbenzyl alcohol, can serve as valuable starting materials for the construction of various heterocyclic rings. The presence of ortho- and para-directing halogen atoms can influence the regioselectivity of cyclization reactions.

Although specific examples detailing the use of this compound in the synthesis of complex heterocyclic scaffolds are not readily found in peer-reviewed journals, the reactivity of its functional groups suggests several potential pathways. For instance, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization with a nucleophile introduced at the ortho position via substitution of the bromine atom. Furthermore, the aromatic ring can participate in transition metal-catalyzed cross-coupling reactions to introduce moieties that can subsequently undergo cyclization.

General strategies for heterocycle synthesis often involve the use of substituted phenols and benzyl alcohols. archive.orgbldpharm.com For example, the synthesis of coumarin (B35378) derivatives, a class of heterocyclic compounds with significant biological activity, can be achieved from substituted phenols. acs.org While not a direct application, this highlights the utility of hydroxyl- and halogen-bearing aromatic compounds in the synthesis of heterocycles.

Building Block for Natural Product Synthesis

The total synthesis of natural products is a field that drives the development of new synthetic methodologies. oapen.org Substituted aromatic compounds are common motifs in a wide array of natural products. While there is no specific documented use of this compound in the total synthesis of a natural product, its structural features make it a plausible, albeit currently unutilized, building block.

The synthesis of complex natural products often relies on the strategic assembly of smaller, functionalized fragments. nih.gov A compound like this compound could potentially serve as a key fragment, with its halogen atoms providing handles for late-stage functionalization or for coupling with other advanced intermediates. The stereoselective synthesis of chiral alcohols and their derivatives is also a critical aspect of natural product synthesis, and while this compound is achiral, its derivatives could be involved in such transformations. nih.gov

Intermediate in the Development of Functional Materials

Functional materials, including polymers and organic electronics, often incorporate aromatic units with specific substituents to tune their electronic and physical properties. The halogen atoms and the methyl group on the aromatic ring of this compound can influence properties such as solubility, thermal stability, and intermolecular interactions in a resulting material.

The development of new functional materials is an active area of research, but specific studies employing this compound as an intermediate are not prominent in the literature. However, the general utility of halogenated aromatic compounds in materials science is well-established. For example, they can be used as monomers in polymerization reactions or as precursors for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). The reactivity of the bromo and chloro substituents in cross-coupling reactions would allow for the incorporation of this unit into larger conjugated systems.

Application in Ligand Design for Organometallic Catalysis

The design of ligands is crucial for the development of new organometallic catalysts with enhanced activity, selectivity, and stability. The structure of this compound offers several possibilities for its incorporation into a ligand scaffold. The hydroxyl group can be used as an anchor point to coordinate to a metal center or can be modified to introduce other coordinating groups. The steric and electronic properties of the substituted phenyl ring can be used to fine-tune the environment around the metal center.

For example, the hydroxyl group could be part of a bidentate or tridentate ligand system. The bromine atom could be replaced with a phosphine (B1218219) group via a cross-coupling reaction, creating a P,O-type ligand. Such ligands are known to be effective in various catalytic transformations. While there are no specific reports on the use of this compound in this context, the principles of ligand design suggest its potential utility. The synthesis of organometallic compounds often involves the reaction of a metal precursor with a carefully designed organic ligand to achieve a desired catalytic activity. mt.com

Mechanistic Biological Studies Involving 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol Analogues

Structure-Activity Relationship (SAR) Investigations for Enzyme Target Binding (Non-clinical context)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For analogues of 2-bromo-6-chloro-3-methylbenzyl alcohol, SAR investigations have elucidated key structural features that govern their binding affinity and inhibitory potential against various enzymes.

Research into a series of bisindolylmethane sulfonamide analogues as α-amylase inhibitors has shown that all tested compounds exhibited inhibitory potential. researchgate.net Similarly, studies on other classes of compounds have demonstrated that the introduction and positioning of substituents on an aromatic ring can drastically alter enzyme inhibition. For instance, in a series of urease inhibitors, fourteen different analogues showed excellent inhibitory activity, surpassing that of the standard, thiourea (B124793). researchgate.net The potency of these compounds is often evaluated by their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Key findings from SAR studies on related aromatic compounds include:

Influence of Halogenation : The presence, type, and position of halogen atoms on the phenyl ring are critical. In one study, introducing an additional chlorine group was found to increase the inhibitory potency against α‐glucosidase. researchgate.net

Role of Hydrophobic and Electronic Effects : The activity of inhibitors is often correlated with properties like hydrophobicity (π), electronic effects of substituents (σ), and steric factors (MR). walisongo.ac.id Bulky, hydrophobic, and electron-donating groups at specific positions can favor potent activity. walisongo.ac.id

Hydrogen Bonding Potential : The ability to form hydrogen bonds with amino acid residues in the enzyme's active site is often a crucial determinant of binding and activity. nih.gov

The following table summarizes SAR data from studies on analogous compounds, illustrating how structural modifications impact enzyme inhibition.

Interactive Table: SAR Data for Enzyme Inhibition by Analogous Compounds

| Compound Series | Enzyme Target | Key Structural Feature for Activity | Result | Source |

|---|---|---|---|---|

| Hydrazone Derivatives | Urease | Varied substitutions on the aromatic ring | 14 analogues showed excellent inhibition (IC50: 12 ± 0.9 to 20 ± 0.5 mM), better than standard thiourea (IC50: 22 ± 2.2 mM). researchgate.net | researchgate.net |

| Sulfonamide Derivatives | α‐glucosidase | Introduction of a trichloro phenyl group | The trichloro-substituted analogue was the most potent, with an IC50 value of 3.81 ± 1.67 μM. researchgate.net | researchgate.net |

| Bisindolylmethane Sulfonamides | α-amylase | Sulfonamide group linked to bisindolylmethane core | All synthesized analogues displayed good to moderate inhibitory potential. researchgate.net | researchgate.net |

Mechanisms of Molecular Interaction with Biomolecules (e.g., DNA, Proteins) through Computational Studies

Computational studies, particularly molecular docking and density functional theory (DFT), provide atomic-level insights into how molecules like this compound and its analogues interact with biological macromolecules. These in silico methods predict the binding poses and energies of a ligand within the active site of a target protein.

Molecular docking studies executed on urease inhibitors helped to confirm the binding modes of interaction between the synthesized analogues and the enzyme's active site. researchgate.net Such analyses often reveal that the ligand's potency is derived from a network of interactions with key amino acid residues. For instance, docking studies of inhibitors with α-amylase have highlighted interactions with catalytic residues like Asp197, which acts as a catalytic nucleophile. researchgate.net

In the active site of butyrylcholinesterase (BuChE), a target for Alzheimer's disease treatments, the active site gorge is approximately 200 ų larger than in the related enzyme acetylcholinesterase (AChE). monash.edu This size difference, along with variations in amino acid composition (e.g., six aromatic residues in AChE are replaced by aliphatic amino acids in BuChE), allows for the design of selective inhibitors. monash.edu Docking models of inhibitors in the BuChE active site show crucial π-π stacking interactions with tryptophan residues (Trp82, Trp231) and hydrogen bonding with histidine (His438). monash.edu

For sortase A (SrtA), an enzyme from Staphylococcus aureus, docking calculations suggest that the elongated structure of some inhibitors allows them to make contact with two distinct hydrophobic pockets on the enzyme surface. ucla.edu One part of the molecule may interact with residues like Val166-Val168, while another part interacts with Pro94 and Trp194. ucla.edu These detailed computational models are invaluable for rational drug design and for explaining the SAR observations. ucla.edu

Chemoenzymatic Transformations and Biocatalysis Utilizing this compound

Biocatalysis employs enzymes or whole microbial cells to perform chemical reactions, offering a green and highly selective alternative to traditional synthetic methods. mdpi.com Benzyl (B1604629) alcohols and their substituted analogues are valuable substrates for various chemoenzymatic transformations.

Whole-cell biocatalysis has been successfully used for the production of benzyl alcohol from benzaldehyde (B42025). mdpi.comnih.gov Marine microorganisms, in particular, are a rich source of novel biocatalysts due to their vast genetic diversity. mdpi.comnih.gov The enzymes responsible for this conversion are typically alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs), which use cofactors like NADH or NADPH to reduce the aldehyde to an alcohol. mdpi.com The use of whole cells is advantageous as it allows for the natural recycling of these essential cofactors. mdpi.com

Enzymatic cascades have been developed for the synthesis of enantiomerically pure propargylic alcohols, which are structurally related to benzyl alcohols. nih.gov In one such system, a peroxygenase from Agrocybe aegerita first oxidizes a racemic alcohol to the corresponding ketone. nih.gov Subsequently, an enantioselective alcohol dehydrogenase—either (R)-selective from Lactobacillus kefir or (S)-selective from Thermoanaerobacter brokii—reduces the ketone to a single enantiomer of the alcohol. nih.gov This deracemization strategy demonstrates the power of combining different enzymes to achieve highly specific transformations.

Immobilization of biocatalysts, such as entrapping cells in alginate, can significantly improve their robustness and tolerance to substrate and product inhibition. mdpi.comnih.gov For example, immobilized cells were found to be four times more robust than free cells, tolerating benzyl alcohol concentrations up to 20 mM compared to just 5 mM for free cells. mdpi.comnih.gov

Metabolic Pathways in Microorganisms (Mechanistic, non-human focus)

Microorganisms have evolved diverse metabolic pathways to degrade and utilize a wide range of aromatic compounds, including halogenated ones like this compound. nih.gov The biodegradation of these xenobiotic compounds is a critical process for environmental detoxification. researchgate.net

The microbial metabolism of halogenated aromatics typically proceeds in stages:

Upper Pathway : The initial transformations involve the modification of side chains. For a substituted benzyl alcohol, this would likely involve oxidation to the corresponding benzaldehyde and then to benzoic acid. nih.gov In Pseudomonas putida CSV86, benzyl alcohol metabolism is initiated by an aromatic alcohol dehydrogenase and an aromatic aldehyde dehydrogenase. nih.gov These enzymes often have broad substrate specificity, allowing them to act on a variety of substituted aromatic compounds. nih.gov

Middle Pathway (Dehalogenation) : The removal of halogen atoms is a key step. Oxidative dehalogenation is a common mechanism, often catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol) and the release of the halide ion. nih.gov For a compound with multiple halogens like this compound, this process would need to occur sequentially.

Lower Pathway (Ring Cleavage) : Once the halogen atoms are removed and a catechol intermediate is formed, the aromatic ring is cleaved. researchgate.net This is typically accomplished by other dioxygenase enzymes, leading to either ortho- or meta-cleavage of the ring to form linear, aliphatic intermediates. nih.gov These intermediates, such as chloromuconates, can then enter central metabolic pathways to be used for energy and cell growth. researchgate.net

In some bacteria, the genes for these degradation pathways are found on plasmids, which can be transferred between organisms, facilitating the spread of these metabolic capabilities in microbial communities. researchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol

Chromatographic Techniques (e.g., GC-MS, HPLC-MS/MS) for Trace Analysis

Chromatographic methods coupled with mass spectrometry are the gold standard for the trace analysis of organic compounds due to their high sensitivity and selectivity. For a halogenated aromatic compound like 2-Bromo-6-chloro-3-methylbenzyl alcohol, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. Given the benzyl (B1604629) alcohol structure, derivatization may be employed to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. nih.gov A common derivatization agent for alcohols is perfluorooctanoyl chloride, which converts the alcohol to a higher molecular weight ester, making it more amenable to GC analysis and reducing interferences from more volatile matrix components. nih.gov

Research on the analysis of similar halogenated aromatic hydrocarbons and alcohols suggests that a capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane column, would be suitable for separation. nih.govscholarsresearchlibrary.com The mass spectrometer, operating in either electron impact (EI) or electron capture negative ionization (ECNI) mode, provides definitive identification and quantification. ECNI can be particularly sensitive for compounds with multiple halogen atoms. nih.gov

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 6890N or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 280 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100°C (2 min), ramp to 300°C at 15°C/min, hold 5 min |

| MS System | 5975C MSD or similar |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Quantifier Ion (m/z) | To be determined from mass spectrum |

| Qualifier Ions (m/z) | To be determined from mass spectrum |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is advantageous for the analysis of less volatile or thermally labile compounds, and it often requires minimal sample preparation. For this compound, a reversed-phase HPLC method would be appropriate.

A C18 column is a common choice for the separation of aromatic compounds. chromforum.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of a small amount of formic acid to improve ionization efficiency. nih.gov Detection by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide the highest level of sensitivity and selectivity, which is crucial for trace analysis in complex matrices.

Table 2: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | Agilent 1200 Series or similar |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 20% to 95% B |

| Flow Rate | 0.3 mL/min |

| MS/MS System | Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative |

| MRM Transitions | Precursor ion → Product ion (To be determined) |

Electrochemical Sensing Platforms for Real-Time Monitoring

Electrochemical sensors offer a promising alternative to chromatographic methods for real-time, portable, and cost-effective monitoring. mdpi.com The detection principle for phenolic and related aromatic compounds often relies on their electrochemical oxidation at the surface of a modified electrode. mdpi.com Although this compound is not a phenol, the benzyl alcohol group can be electrochemically active.

The development of an electrochemical sensor for this compound would involve the fabrication of an electrode with high catalytic activity and selectivity. Materials such as transition metal oxides (e.g., Fe₃O₄, Cu₂O) or carbon-based nanomaterials (e.g., graphene, carbon nanotubes) have been shown to enhance the electrochemical response towards phenolic compounds. mdpi.commdpi.com

Molecularly imprinted polymers (MIPs) represent a state-of-the-art approach to creating highly selective recognition sites for a target molecule. acs.orgacs.org An MIP-based electrochemical sensor for this compound would involve polymerizing a functional monomer and a cross-linker in the presence of the target molecule, which acts as a template. After removal of the template, the polymer contains cavities that are complementary in shape, size, and chemical functionality to the analyte, enabling highly selective rebinding and a measurable electrochemical signal.

Table 3: Comparison of Potential Electrode Modifiers for Electrochemical Sensing

| Modifier | Principle | Advantages | Potential for Target Analyte |

| Transition Metal Oxides | Catalytic oxidation of the hydroxyl group. | High sensitivity, good stability. | High, due to the presence of the oxidizable alcohol group. |

| Carbon Nanomaterials | Increased surface area and enhanced electron transfer. | Excellent conductivity, ease of modification. | High, improves signal-to-noise ratio. |

| Molecularly Imprinted Polymers | Creates specific binding sites for the target molecule. | Superior selectivity, robustness. | Very high, provides specificity against similar structures. acs.orgacs.org |

Development of Immunological Assays for Detection of this compound and its Metabolites (Research-focused applications)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the high-throughput screening of small molecules due to their high sensitivity, specificity, and relatively low cost. nih.gov The development of an ELISA for this compound would be a research-intensive endeavor but could provide a valuable tool for specific applications.

Since small molecules like this compound are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form a hapten-carrier conjugate. This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that can specifically recognize the target molecule.

A competitive ELISA format is typically used for small molecule detection. nih.gov In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Metabolite Detection:

The metabolism of benzyl alcohol in humans and other species is known to proceed through oxidation to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid. nih.gov It is plausible that this compound follows a similar metabolic pathway, leading to the formation of 2-bromo-6-chloro-3-methylbenzoic acid and subsequently 2-bromo-6-chloro-3-methylhippuric acid. An immunological assay could potentially be developed to detect these metabolites, which could serve as biomarkers of exposure.

Table 4: Key Steps in the Development of an ELISA for this compound

| Step | Description | Key Challenge |

| Hapten Synthesis | Covalent attachment of the target molecule to a linker arm. | Achieving a stable and correctly oriented linkage. |

| Conjugation | Coupling the hapten to a carrier protein. | Maintaining the structural integrity of the hapten. |

| Immunization | Injecting the conjugate into an animal to elicit an immune response. | Obtaining high-titer and high-affinity antibodies. |

| Assay Development | Optimization of the competitive ELISA format. | Achieving the desired sensitivity and specificity. |

Future Research Directions and Emerging Perspectives for 2 Bromo 6 Chloro 3 Methylbenzyl Alcohol

Integration into Supramolecular Assemblies and Nanomaterials

The exploration of 2-Bromo-6-chloro-3-methylbenzyl alcohol in the realm of supramolecular chemistry and materials science presents a promising frontier. The presence of multiple functional groups capable of engaging in non-covalent interactions suggests that this molecule could serve as a versatile building block for the construction of complex, functional architectures.

Future research could focus on the self-assembly properties of this compound. Studies on analogous halobenzyl alcohols have demonstrated their capacity to act as organogelators, forming fibrous networks in aliphatic hydrocarbon solvents. rsc.org The self-assembly in these systems is driven by a combination of hydrogen bonding (OH⋯O) and halogen bonding (X⋯X), as well as C–H⋯X interactions. rsc.org The specific substitution pattern of this compound, with its distinct bromo and chloro substituents, could lead to unique and potentially tunable self-assembly behaviors. The interplay between hydrogen bonds, halogen bonds involving both bromine and chlorine, and π–π stacking interactions could be systematically investigated to understand and control the formation of supramolecular structures such as gels, liquid crystals, or co-crystals.

Furthermore, the benzyl (B1604629) alcohol group offers a reactive handle for the synthesis of organic-inorganic hybrid nanomaterials. The "benzyl alcohol route" has been established as a method for the low-temperature, nonaqueous synthesis of crystalline metal oxide nano-objects with controlled dimensionality. nih.govresearchgate.net By reacting metal chlorides with benzyl alcohol, various nanostructures like nanoparticles, nanorods, and nanoplatelets can be obtained. nih.gov Investigating the reaction of this compound with different metal precursors could lead to the formation of novel functionalized nanomaterials. The incorporated halogen and methyl groups could impart specific properties to the resulting hybrid materials, such as altered electronic characteristics, enhanced dispersibility, or sites for further functionalization. Additionally, the functionalization of mesoporous silica (B1680970) nanoparticles (MSNs) and other nanocarriers with alcohol derivatives is a strategy for creating advanced materials for applications like drug delivery. nih.gov

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Groups | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | -OH --- -OH | Primary driving force for linear chain formation. |

| Halogen Bonding | -Br --- -Br, -Cl --- -Cl, -Br --- -Cl | Directional interactions contributing to the stability and dimensionality of the assembly. |

| C-H---Halogen | Aromatic/Methyl C-H --- -Br/-Cl | Weaker interactions that fine-tune the packing and morphology. |

| π-π Stacking | Aromatic Rings | Contributes to the overall stability of stacked structures. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, and the development of sustainable routes to this compound and its derivatives is a crucial research direction. au.dk This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Future research should focus on developing catalytic and atom-economical methods for the synthesis of the title compound. Traditional multi-step syntheses often involve stoichiometric reagents and harsh conditions. Alternative strategies could include the direct, selective oxidation of 2-bromo-6-chloro-3-methyltoluene. The selective oxidation of benzylic C-H bonds to alcohols is a significant challenge, but various catalytic systems, including those based on copper, have been developed for this purpose. organic-chemistry.org Another approach could be the development of a one-pot synthesis from simpler, readily available precursors, minimizing intermediate purification steps.

The use of greener solvents and energy sources should also be a priority. Water is an ideal green solvent, and exploring aqueous synthetic routes would be highly beneficial. youtube.com Microwave-assisted synthesis or photocatalytic methods could offer more energy-efficient alternatives to conventional heating. youtube.com

Furthermore, the sustainable transformation of this compound into valuable derivatives is an important research area. The catalytic, solvent-free oxidation of benzyl alcohol to benzaldehyde (B42025) using air as the oxidant has been demonstrated with ruthenium-based catalysts, offering a very green process. mdpi.comresearchgate.net Applying similar methodologies to this compound could provide an environmentally friendly route to the corresponding aldehyde. Photocatalytic oxidation using heterogeneous catalysts also represents a sustainable approach for this transformation. mdpi.com

Untapped Reactivity Profiles and Catalytic Transformations

The unique combination of functional groups in this compound suggests a rich and largely untapped reactivity profile. Future research should aim to explore novel catalytic transformations that exploit the specific characteristics of this molecule.

The presence of both bromo and chloro substituents on the aromatic ring offers opportunities for selective cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. A key research direction would be to investigate the chemoselective coupling at either the C-Br or C-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, which could allow for sequential functionalization of the aromatic ring. This would open up pathways to a wide range of complex, polysubstituted aromatic compounds. nih.govorganic-chemistry.orgnih.gov